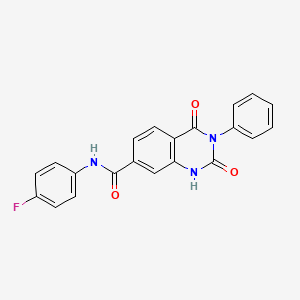

![molecular formula C18H16F4N4O B2831130 3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380097-07-2](/img/structure/B2831130.png)

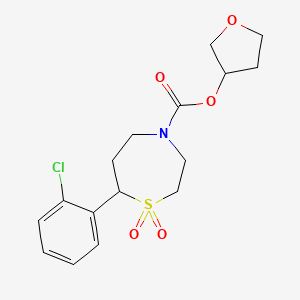

3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals . The compound also contains a pyrimidin-2-yl group, which is a type of nitrogenous base found in DNA and RNA .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of a trifluoromethyl group into the molecule . This can be achieved through various methods, such as the treatment of carboxylic acids with sulfur tetrafluoride, or the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of multiple reactive groups. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

Research in chemical synthesis often explores novel methodologies for creating complex molecules, which can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, showcases the utility of fluorinated compounds in enhancing the efficacy and stability of pharmaceuticals (Qiu et al., 2009).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are critical in treating cancer, leveraging the unique properties of fluorine to disrupt cancer cell metabolism. The development and application of these compounds have been instrumental in advancing personalized medicine, demonstrating the significant role of fluorinated compounds in therapeutic applications (Gmeiner, 2020).

Environmental and Health Perspectives

Fluorinated compounds, due to their persistence and bioaccumulation potential, pose unique challenges and opportunities for environmental science and toxicology. Studies on long-chain perfluoroalkyl carboxylic acids (PFCAs) and their alternatives highlight the need for understanding the environmental fate and potential health impacts of these substances, guiding regulations and the development of safer alternatives (Wang et al., 2013).

Advanced Materials and Polymer Science

Fluoropolymers exhibit exceptional properties, such as resistance to solvents, acids, and bases, making them ideal for various industrial applications. The synthesis and application of fluoropolymers, derived from fluorinated monomers, underscore the role of fluorine chemistry in creating materials with unparalleled performance (Henry et al., 2018).

Biodegradation and Environmental Remediation

Understanding the biodegradation pathways of fluorinated alkyl substances is crucial for assessing their environmental impact and for developing strategies for remediation. Research in this area focuses on microbial degradation mechanisms, which could offer insights into mitigating the persistence of these compounds in the environment (Liu & Mejia Avendaño, 2013).

Direcciones Futuras

Trifluoromethyl-containing compounds are of significant interest in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future . The development of new synthetic methods for introducing trifluoromethyl groups into molecules is also an important area of research .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of amino-acetonitrile derivatives , which are a new class of synthetic anthelmintic compounds . Anthelmintic compounds are used to treat parasitic worm infections by causing irreversible disruption of their metabolism.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of two organic groups, one of which is an organoboron compound . The reaction is catalyzed by a palladium complex and involves oxidative addition and transmetalation .

Biochemical Pathways

Based on its potential use in the synthesis of anthelmintic compounds , it can be inferred that it may interfere with the metabolic pathways of parasitic worms, leading to their death and expulsion from the host organism.

Result of Action

As a potential anthelmintic compound , it may cause metabolic disruption in parasitic worms, leading to their death and expulsion from the host organism.

Propiedades

IUPAC Name |

3-fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N4O/c19-15-9-12(10-23)1-2-13(15)11-26-7-4-14(5-8-26)27-17-24-6-3-16(25-17)18(20,21)22/h1-3,6,9,14H,4-5,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYCTUFGLMKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=C(C=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)

![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)

![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)

![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)